N-(2,2-diethoxyethyl)-N'-(3-fluorophenyl)oxamide
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Description
N-(2,2-diethoxyethyl)-N'-(3-fluorophenyl)oxamide, commonly referred to as DFEFO, is a chemical compound used in scientific research for its potential as a therapeutic agent. DFEFO is a member of the oxamide family, which has been shown to have various biological activities.
Scientific Research Applications
Orexin Receptor Mechanisms and Binge Eating
Compounds structurally related to oxamides have been investigated for their effects on compulsive food consumption, specifically targeting orexin receptors in the brain. Research involving selective orexin receptor antagonists indicates a potential therapeutic avenue for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Metal Kinase Inhibition for Cancer Therapy
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl) compounds have been identified as potent and selective inhibitors of the Met kinase family, demonstrating significant tumor stasis in cancer models. Such compounds' effectiveness in vivo and favorable pharmacokinetic profiles point towards their potential in cancer therapeutics (Schroeder et al., 2009).
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(3-fluorophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-6-10(15)8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGLDZZRAHUNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC(=CC=C1)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-diethoxyethyl)-N2-(3-fluorophenyl)oxalamide |
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